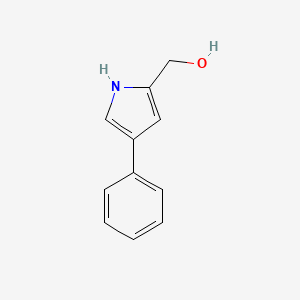

(4-phenyl-1H-pyrrol-2-yl)methanol

Description

(4-Phenyl-1H-pyrrol-2-yl)methanol is a heterocyclic aromatic compound featuring a pyrrole ring substituted at the 4-position with a phenyl group and at the 2-position with a hydroxymethyl (–CH₂OH) moiety. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing biologically active derivatives.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(4-phenyl-1H-pyrrol-2-yl)methanol |

InChI |

InChI=1S/C11H11NO/c13-8-11-6-10(7-12-11)9-4-2-1-3-5-9/h1-7,12-13H,8H2 |

InChI Key |

CEKLNJKOTXPWIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol

- Structure : A pyrrolidine ring substituted at the 1-position with a 4-methylphenylsulfonyl group and at the 2-position with a hydroxymethyl group.

- Key Differences: The core structure is pyrrolidine (saturated) instead of pyrrole (aromatic), reducing conjugation and altering electronic properties.

- Applications: Primarily used in organic synthesis as a building block for sulfonamide derivatives. No direct biological activity is reported in the available literature .

(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol

- Structure: A pyrrolidine ring substituted at the 1-position with a 4-methoxybenzyl group and at the 2-position with a diphenylmethanol group.

- Key Differences: The diphenylmethanol substituent introduces steric bulk and lipophilicity, which may hinder membrane permeability compared to the simpler hydroxymethyl group in (4-phenyl-1H-pyrrol-2-yl)methanol. The 4-methoxybenzyl group provides electron-donating effects, contrasting with the electron-neutral phenyl group in the target compound.

{5-[(4Z)-3,4-Dihydro-2H-pyrrol-4-ylidenemethyl]furan-2-yl}methanol

- Structure : A furan ring linked via a conjugated methylidene group to a dihydropyrrole ring, with a hydroxymethyl group at the 2-position of the furan.

- Key Differences :

- The fused furan-pyrroline system creates extended π-conjugation, enhancing UV absorption properties, unlike the isolated pyrrole ring in the target compound.

- The hydroxymethyl group is positioned on the furan rather than the pyrrole, altering reactivity in substitution reactions.

- Applications: No direct therapeutic applications are reported; its synthesis focuses on exploring conjugated heterocyclic systems .

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

- Structure : A pyrrolidine ring substituted at the 1-position with a 6-fluoropyridinyl group and at the 3-position with a hydroxymethyl group.

- The hydroxymethyl group is at the 3-position instead of the 2-position, altering spatial orientation in molecular interactions.

Discussion of Key Findings

- Electronic Effects: The phenyl group in this compound provides moderate electron-withdrawing effects, while sulfonyl or fluoropyridinyl groups in analogs enhance polarity and stability.

- Biological Relevance : Antimicrobial and enzyme-inhibitory activities are uniquely associated with the target compound’s pyrrole core and hydroxymethyl positioning, as seen in sulfamoyl acetamide and tyrosine phosphatase inhibitor derivatives .

- Synthetic Utility : Pyrrolidine-based analogs (e.g., ) are easier to functionalize due to their saturated rings, whereas pyrrole derivatives require careful handling to preserve aromaticity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.